1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one
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Overview
Description
1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10BrNO2. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one can be synthesized through a multi-step processThe reaction typically requires the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions in specialized reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, leading to changes in cellular signaling and physiological responses. For example, it may interact with serotonin or dopamine receptors, influencing mood and behavior.
Comparison with Similar Compounds
1-(3-Bromo-2-methoxyphenyl)ethanone: Similar structure but lacks the amino group.
1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one: Similar structure with a hydroxy group instead of an amino group
Uniqueness: 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(2-amino-5-bromo-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)7-3-6(10)4-8(13-2)9(7)11/h3-4H,11H2,1-2H3 |
InChI Key |
BBINMLUQRWWLLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)OC)N |
Origin of Product |
United States |
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